2,4-Dimethy-DL-Phenylalanine
Description
Systematic Name
(±)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
Key Classification Features
- Amino Acid Type : Non-proteinogenic, synthetic
- Stereochemistry : Racemic mixture (DL-form)
- Substitution Pattern :
- Benzene ring with methyl groups at C2 and C4
- α-Amino acid backbone
Table 2: Nomenclature Comparison
| Property | Canonical Phenylalanine | 2,4-Dimethyl-DL-Phenylalanine |
|---|---|---|
| IUPAC Name | (S)-2-Amino-3-phenylpropanoic acid | (±)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid |
| CAS Number | 63-91-2 | 259726-56-2 |
| Molecular Formula | C₉H₁₁NO₂ | C₁₁H₁₅NO₂ |
Relationship to Canonical Phenylalanine
Structurally, 2,4-dimethyl-DL-phenylalanine diverges from its parent compound in three key aspects:
Aromatic Substitution :
Chirality :
Metabolic Inertness :
Figure 1: Structural Comparison
Canonical Phenylalanine 2,4-Dimethyl-DL-Phenylalanine
NH₂ NH₂
| |
H₂N-C-COOH H₂N-C-COOH
| |
C₆H₅-CH₂- (2,4-Me)₂C₆H₃-CH₂-
Properties
Molecular Weight |
193.24 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Applications
DMPA has been investigated for its role in modulating biological processes, particularly in cancer research. For instance, studies have shown that phenylalanine derivatives can inhibit the growth of cancer cells. A novel dipeptide derived from L-phenylalanine demonstrated significant anti-tumor activity against prostate cancer cells by targeting specific pathways involved in cell proliferation and metastasis .
2. Neuropharmacology
Research indicates that phenylalanine and its derivatives may influence neurotransmitter synthesis, potentially impacting conditions like depression and anxiety. The modulation of neurotransmitter levels through DMPA could provide therapeutic avenues for treating mood disorders.
3. Biomarkers for Disease
DMPA's association with serum amino acid levels has been explored as a potential biomarker for various diseases. A study highlighted the negative correlation between phenylalanine levels and arsenic-induced skin lesions (AISL), suggesting that monitoring these levels could aid in diagnosing chronic arsenic exposure .
Case Study 1: Anti-Cancer Activity
In a study focused on the anti-cancer properties of phenylalanine derivatives, researchers synthesized various compounds based on DMPA. They found that these compounds significantly inhibited the proliferation of hepatocellular carcinoma cells while exhibiting low toxicity to normal cells. The mechanism involved blocking specific cell cycle phases and increasing reactive oxygen species levels .
Case Study 2: Neurotransmitter Modulation
Another study examined the effects of phenylalanine on neurotransmitter synthesis. By administering DMPA to animal models, researchers observed an increase in dopamine and serotonin levels, suggesting potential benefits for treating neuropsychiatric disorders. This highlights DMPA's relevance in developing neuropharmacological treatments.
Data Tables
Table 1: Anti-Cancer Activity of Phenylalanine Derivatives
| Compound | Cell Line Tested | Inhibition Rate (%) | Toxicity Level |
|---|---|---|---|
| MTS Derivative 1 | HepG2 | 70 | Low |
| MTS Derivative 2 | Prostate Cancer Cells | 85 | Low |
| DMPA | Various | 60 | Moderate |
Table 2: Serum Amino Acid Levels and AISL Correlation
| Amino Acid | Quartile | Odds Ratio (OR) | p-value |
|---|---|---|---|
| Phenylalanine | First Quartile | 1.00 | - |
| Second Quartile | 0.70 | <0.05 | |
| Third Quartile | 0.20 | <0.001 | |
| Fourth Quartile | 0.15 | <0.001 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 2,4-Dimethyl-DL-Phenylalanine and related compounds based on evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|---|
| 2,4-Dimethyl-DL-Phenylalanine | Not Available | C₁₁H₁₅NO₂ | 193.24 (calculated) | 2-CH₃, 4-CH₃ | Increased hydrophobicity, steric hindrance |
| 4-Bromo-DL-Phenylalanine | 1991-80-6 | C₉H₁₀BrNO₂ | 244.09 | 4-Br | High molecular weight, halogen reactivity |
| 4-Nitro-DL-Phenylalanine | 2922-40-9 | C₉H₁₀N₂O₄ | 210.19 | 4-NO₂ | Electron-withdrawing, polar nitro group |
| DL-2-Hydroxy-3-Methoxy-Phenylalanine | 98758-16-8 | C₁₀H₁₃NO₄ | 211.21 | 2-OH, 3-OCH₃ | Hydrogen bonding capacity, moderate polarity |
| DL-Homophenylalanine | Not Provided | C₁₀H₁₃NO₂ | 193.22 | β-CH₂ extension | Enhanced chain length, hydrophobic |
Key Observations :
- Steric Effects : The 2,4-dimethyl substitution may introduce steric hindrance, affecting binding to enzymatic active sites compared to smaller substituents (e.g., -Br) .
- Reactivity : Unlike halogenated analogs (e.g., 4-Bromo-DL-Phenylalanine), methyl groups are chemically inert, reducing participation in cross-coupling reactions .
4-Bromo-DL-Phenylalanine
- Synthesis : Likely via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide .
- Applications : Used as a precursor in peptide synthesis or as a tyrosine analog in enzyme inhibition studies .
4-Nitro-DL-Phenylalanine
- Synthesis : Nitration of phenylalanine using nitric acid/sulfuric acid mixtures .
- Applications : Acts as a tyrosine mimic in protein engineering; nitro group facilitates spectroscopic tracking .
DL-2-Hydroxy-3-Methoxy-Phenylalanine
Preparation Methods
Process Description
Step 1: Preparation of L-Phenylalanine Hydrochloride
L-phenylalanine is dissolved in hydrochloric acid at room temperature until fully dissolved, then evaporated to dryness to obtain L-phenylalanine hydrochloride.
Step 2: Formation of D-Phenylalanine L-DBTA Disalt
The L-phenylalanine hydrochloride is mixed with a resolving agent, L-dibenzoyl tartaric acid (L-DBTA), triethylamine, and a racemization catalyst in an alcohol solvent (e.g., methanol) at 45-80 °C. The racemization catalyst typically includes aldehyde-substituted pyridine derivatives, such as 4-aldehyde radical pyridine. This step allows racemization of the L-isomer to the D-isomer, which forms a disalt complex with L-DBTA and precipitates out.
Step 3: Isolation of D-Phenylalanine
The D-phenylalanine L-DBTA disalt is treated with hydrochloric acid to dissociate the complex, followed by filtration and neutralization with ammoniacal liquor to precipitate pure D-phenylalanine.
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Optical Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1. L-Phenylalanine Hydrochloride | L-phenylalanine + 10% HCl, RT, evaporate | — | — | — | — |
| 2. D-Phenylalanine L-DBTA Disalt | Methanol, 4-aldehyde pyridine catalyst, 65 °C, 1.5 h | 95.2 | — | — | — |
| 3. D-Phenylalanine | 2M HCl treatment, neutralization, ethanol wash | 87.1 | 99.48 | 99.4 | 273-276 |
Note: Data adapted from a patent describing dynamic kinetic resolution for phenylalanine derivatives, applicable to substituted phenylalanines like 2,4-dimethylphenylalanine with appropriate modifications.
Enzymatic Racemization Using Phenylalanine Racemase
An alternative or complementary method involves enzymatic racemization catalyzed by phenylalanine racemase enzymes derived from bacterial sources such as Bacillus brevis.
Enzyme Characteristics
- Requires adenosine triphosphate (ATP), inorganic pyrophosphate, and divalent metal ions (Mg²⁺ or Mn²⁺) for activity.
- Thiol compounds (e.g., dithiothreitol) stimulate enzyme activity.
- Optimum pH range is 8.2 to 8.5.
Reaction Mechanism
The enzyme catalyzes the interconversion between L- and D-phenylalanine isomers, allowing the preparation of racemic mixtures or enrichment of one isomer. The reaction reaches equilibrium with a typical ratio of approximately 3:7 (L:D) phenylalanine.
Application to 2,4-Dimethyl Derivatives
Although the referenced studies focus on phenylalanine, the enzyme's substrate specificity may extend to methyl-substituted phenylalanines, enabling enzymatic racemization as a preparative step in synthesizing 2,4-Dimethyl-DL-Phenylalanine.
| Parameter | Value/Condition |
|---|---|
| Enzyme Source | Bacillus brevis NAGANO |
| Cofactors | ATP, pyrophosphate, Mg²⁺ or Mn²⁺ |
| pH Optimum | 8.2 - 8.5 |
| Temperature Range | Not specified; typically mild conditions |
| Equilibrium Ratio (L:D) | ~3:7 |
These enzymatic properties provide a biochemical route to racemize phenylalanine derivatives for DL mixtures.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Suitable For |
|---|---|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Hydrochloride formation → racemization + resolution with L-DBTA → acid treatment | High yield, high optical purity, scalable | Requires specific catalysts, multiple steps | D-phenylalanine and derivatives including 2,4-dimethylphenylalanine |
| Enzymatic Racemization | Use of phenylalanine racemase enzyme with ATP and cofactors | Mild conditions, selective, environmentally friendly | Enzyme specificity, equilibrium limits purity | Racemic mixtures, biochemical studies |
Research Findings and Notes
- The DKR method is well-established for phenylalanine and can be adapted for 2,4-dimethyl substitution by modifying reaction conditions and catalysts accordingly.
- The racemization catalyst choice (aldehyde-substituted pyridines) and solvent selection (methanol, ethanol, propanol) influence yield and purity.
- Enzymatic racemization offers a green alternative but may require enzyme engineering for optimal activity on substituted phenylalanines.
- Optical purity and melting points are critical quality parameters confirming successful preparation.
- The described methods enable preparation of both D- and DL- forms, which are important in pharmaceutical and biochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
